Retinoic acid glucose ester

CAS No.: 71869-12-0

Cat. No.: VC1863186

Molecular Formula: C26H38O7

Molecular Weight: 462.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 71869-12-0 |

|---|---|

| Molecular Formula | C26H38O7 |

| Molecular Weight | 462.6 g/mol |

| IUPAC Name | [(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoate |

| Standard InChI | InChI=1S/C26H38O7/c1-16(11-12-19-18(3)10-7-13-26(19,4)5)8-6-9-17(2)14-21(28)33-25-24(31)23(30)22(29)20(15-27)32-25/h6,8-9,11-12,14,20,22-25,27,29-31H,7,10,13,15H2,1-5H3/b9-6+,12-11+,16-8+,17-14+/t20-,22-,23+,24-,25+/m1/s1 |

| Standard InChI Key | KIJSHPGTCADRKQ-IZIZVJMPSA-N |

| Isomeric SMILES | CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C(=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)/C)/C |

| SMILES | CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)OC2C(C(C(C(O2)CO)O)O)O)C)C |

| Canonical SMILES | CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)OC2C(C(C(C(O2)CO)O)O)O)C)C |

Introduction

Chemical Structure and Properties

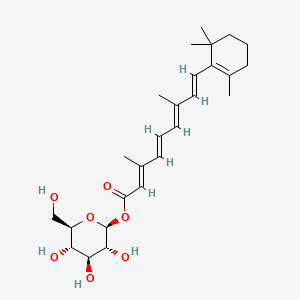

Retinoic acid glucose ester possesses a complex molecular structure that integrates a retinoic acid moiety with a glucose molecule through esterification. This chemical arrangement creates a compound with distinctive physicochemical properties that influence its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C26H38O7 |

| Molecular Weight | 462.6 g/mol |

| CAS Number | 71869-12-0 |

| IUPAC Name | [(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoate |

| Common Synonyms | Beta-glucopyranosyl 9-cis-retinoate, Glc-9-cis-RA, Glucopyranosyl retinoate |

The compound's structure features a retinoic acid component with its characteristic polyene chain attached to a cyclohexene ring, while the carboxylic group forms an ester linkage with the glucose molecule . This structural arrangement combines the signaling capabilities of retinoic acid with the metabolic properties of glucose, creating a molecule with potential significance in cellular regulation.

Biosynthesis and Metabolism

Understanding the biosynthetic pathways leading to retinoic acid glucose ester requires examination of vitamin A metabolism and subsequent modifications. The process involves multiple enzymatic conversions through several intermediate compounds.

Retinoid Metabolic Pathway

The biosynthesis begins with vitamin A metabolism, where beta-carotene is converted to all-trans-retinaldehyde by beta-carotene monooxygenase type 1 (BCMO1). Retinaldehyde is subsequently reduced to all-trans-retinol by retinaldehyde reductases that remain incompletely characterized . Retinol can be esterified, primarily through lecithin retinol acyltransferase (LRAT), and stored in hepatic stellate cells for later use .

When physiologically required, retinol is released from storage through retinyl ester hydrolases and transported to target tissues bound to plasma retinol-binding protein (RBP4). The synthesis of all-trans-retinoic acid (ATRA) from retinol occurs through two critical oxidative steps:

-

The oxidation of retinol to retinaldehyde (generally considered the rate-limiting step)

-

The irreversible oxidation of retinaldehyde to retinoic acid

While the first oxidation step is traditionally viewed as rate-limiting, research suggests that under certain cellular conditions, increasing the rate of the second step can elevate steady-state levels of retinoic acid, indicating situational rate limitation at both steps .

Formation of Retinoic Acid Glucose Ester

The specific enzymatic mechanisms responsible for esterifying retinoic acid with glucose to form retinoic acid glucose ester remain an area requiring further research clarification. This esterification creates a unique molecular entity that potentially modifies the biological activities of retinoic acid through altered receptor interactions, metabolic handling, and tissue distribution.

Biological Functions and Receptor Interactions

Retinoic acid glucose ester and related compounds exert their biological effects primarily through interactions with nuclear receptors that regulate gene expression patterns involved in cellular differentiation, metabolism, and homeostasis.

Nuclear Receptor Activation

The 9-cis isomer of retinoic acid (9cRA), which is closely related to retinoic acid glucose ester, demonstrates capacity to activate both retinoic acid receptors (RARs) and retinoid X receptors (RXRs) in experimental settings . RARs function as master regulators controlling multiple genes involved in cellular processes, while RXRs serve as dimerization partners for RARs and numerous other nuclear receptors that regulate metabolism . This dual activation capability positions 9cRA and potentially its glucose ester derivative as powerful modulators of transcriptional networks.

Pancreas-Specific Activity

Notably, 9cRA has been identified through liquid chromatography/tandem mass spectrometry (LC/MS/MS) as a pancreas-specific autacoid with multiple mechanisms of action . This discovery establishes a direct link between retinoid signaling and pancreatic function, which plays a central role in glucose homeostasis. The presence of 9cRA in pancreatic tissue and its dynamic regulation in response to metabolic changes suggests an important physiological role in pancreatic function that may be shared or modified by retinoic acid glucose ester.

Role in Glucose Regulation

Research findings reveal complex relationships between retinoic acid derivatives and insulin secretion mechanisms that have significant implications for understanding glucose metabolism disorders.

Effects on Insulin Secretion

Studies have demonstrated that 9cRA concentrations in pancreatic tissue decrease during feeding and following glucose administration, showing an inverse relationship with serum insulin levels . This observation suggests that the physiological reduction in pancreatic 9cRA as glucose levels rise may be necessary for optimal insulin secretion .

Experimentally, 9cRA has been shown to reduce glucose-stimulated insulin secretion (GSIS) in mouse pancreatic islets and rat β-cell lines within just 15 minutes of exposure . This rapid effect occurs through the reduction of glucose transporter type 2 (Glut2) and glucokinase (GK) activities, both critical components of the glucose sensing apparatus in β-cells . Additionally, 9cRA exposure reduces Pdx-1 and HNF4α mRNA expression by approximately 8-fold and 80-fold respectively . This finding is particularly significant because genetic defects in Pdx-1, HNF4α, or glucokinase cause different forms of maturity onset diabetes of the young (MODY4, MODY1, and MODY2, respectively) .

Relationship With Diabetic Models

Interestingly, research has revealed that 9cRA levels are abnormally elevated in glucose-intolerant mice with β-cell hypertrophy, including models with diet-induced obesity and genetically obese ob/ob and db/db mice . This suggests a potential role for 9cRA and possibly retinoic acid glucose ester in the pathophysiology of type 2 diabetes.

Conversely, mouse models with reduced β-cell mass, such as heterozygous Akita mice and streptozotocin-treated mice, demonstrate reduced pancreatic 9cRA levels . These bidirectional changes in 9cRA levels across different diabetic models suggest a complex relationship between retinoid signaling, β-cell function, and glucose homeostasis that may involve retinoic acid glucose ester.

Molecular Mechanisms Affecting Insulin Secretion

The effects of retinoic acid derivatives on glucose metabolism involve multiple molecular mechanisms and signaling pathways that influence β-cell function and insulin secretion.

The RXR/SREBP-1c/UCP2 Pathway

All-trans retinoic acid (ATRA), another form related to retinoic acid glucose ester, has been shown to worsen diabetes symptoms in Goto-Kazizaki (GK) rats by increasing fasting blood glucose levels and impairing glucose homeostasis . Research demonstrates that ATRA impairs glucose-stimulated insulin secretion while increasing the expression of sterol regulatory element-binding protein 1c (SREBP-1c) and uncoupling protein 2 (UCP2) in pancreatic tissue .

Studies using INS-1 cells have further revealed that ATRA upregulates SREBP-1c and UCP2 expression and impairs glucose-stimulated insulin secretion at high glucose concentrations (23 mM) . When researchers silenced either Srebp-1c or Ucp2 genes, they observed attenuation of GSIS impairment through reversal of ATRA-induced increases in UCP2 expression and decreases in ATP content .

ATRA and retinoid X receptor (RXR) agonists, including 9-cis retinoic acid, have been shown to induce Srebp-1c gene expression, an effect that can be almost completely blocked by RXR antagonists such as HX531 . This evidence suggests that ATRA impairs glucose-stimulated insulin secretion partly through activation of the RXR/SREBP-1c/UCP2 pathway, potentially contributing to diabetic progression .

Comparison of Effects on Key Metabolic Proteins

The table below summarizes how different retinoic acid forms affect proteins critical to glucose metabolism:

| Retinoic Acid Form | Target Protein/Gene | Effect | Functional Outcome |

|---|---|---|---|

| 9-cis Retinoic Acid | Glut2 | Reduced activity | Decreased glucose uptake |

| 9-cis Retinoic Acid | Glucokinase | Reduced activity | Impaired glucose phosphorylation |

| 9-cis Retinoic Acid | Pdx-1 | ~8-fold reduction in mRNA | Compromised β-cell identity and function |

| 9-cis Retinoic Acid | HNF4α | ~80-fold reduction in mRNA | Disrupted β-cell transcriptional networks |

| All-trans Retinoic Acid | SREBP-1c | Increased expression | Altered lipid metabolism |

| All-trans Retinoic Acid | UCP2 | Increased expression | Decreased ATP production, impaired GSIS |

These molecular interactions provide mechanistic explanations for how retinoic acid derivatives, including retinoic acid glucose ester, might influence insulin secretion and glucose homeostasis.

Research Limitations and Future Directions

Despite significant advances in understanding retinoic acid glucose ester and related compounds, several research gaps remain that warrant further investigation.

Analytical Challenges

Detecting and quantifying retinoic acid glucose ester in biological samples presents technical challenges due to its low concentrations and structural complexity. Advanced analytical techniques such as liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) have proven valuable for detecting 9cRA in pancreatic tissue , but further methodological refinements may be necessary to reliably measure retinoic acid glucose ester across different tissues and physiological states.

Mechanistic Questions

While research has identified several mechanisms through which retinoic acid derivatives affect insulin secretion, the precise role of retinoic acid glucose ester compared to unesterified forms remains incompletely understood. Future studies should investigate whether the glucose moiety modifies receptor binding, metabolic handling, or tissue distribution in ways that distinguish its biological effects from those of unmodified retinoic acid.

Translational Research Opportunities

The connection between retinoid signaling and glucose metabolism suggests potential translational research opportunities. Future studies might explore whether modulating vitamin A intake or metabolism could benefit patients with or at risk for diabetes. Additionally, developing synthetic retinoid derivatives with more selective activity profiles might offer therapeutic advantages while minimizing unwanted effects.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume